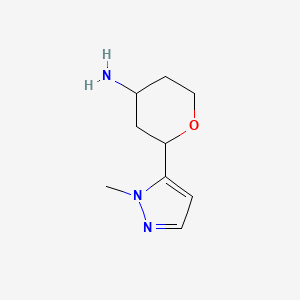
2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine” is a chemical compound with the CAS Number: 1603216-53-0 . It has a molecular weight of 181.24 . The IUPAC name for this compound is 2-(1-methyl-1H-pyrazol-5-yl)tetrahydro-2H-pyran-4-amine . It is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15N3O/c1-12-8(2-4-11-12)9-6-7(10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is an oil at room temperature . It has a molecular weight of 181.24 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Pyrazole derivatives, including those similar to "2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine", have been synthesized and characterized, revealing their potential as antitumor, antifungal, and antibacterial agents. The structural elucidation of these compounds provides a foundation for understanding their biological activities (Titi et al., 2020).
Biological Activities
- Research has shown the versatility of pyrazole derivatives in exhibiting significant biological activities. For instance, some compounds have demonstrated promising anticancer and antiangiogenic effects against various tumor models, suggesting their potential in cancer therapy (Chandrappa et al., 2010).
- Another study highlighted the synthesis of pyrazole heterocyclics through microwave irradiation, evaluating their insecticidal and antibacterial potential. This underscores the utility of such compounds in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Chemical Reactions and Transformations
- Innovative approaches in the synthesis and transformations of pyrazole derivatives have been explored, including methods to incorporate highly basic aliphatic amines into the oxazole ring, expanding the functional versatility of these compounds (Prokopenko et al., 2010).
- The development of polymer-supported quenching reagents for parallel purification has also been reported, which aids in the efficient isolation of pyrazole-containing compounds from crude reaction mixtures, facilitating their application in combinatorial chemistry (Booth & Hodges, 1997).
Structural Insights
- Studies have provided detailed structural characterization of pyrazole derivatives, highlighting how intramolecular hydrogen bonding impacts their reactivity and suggesting alternative synthetic routes for their preparation (Szlachcic et al., 2020).
Safety and Hazards
The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H302, H315, H318, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-(2-methylpyrazol-3-yl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12-8(2-4-11-12)9-6-7(10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYSYUOZJAUBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CC(CCO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
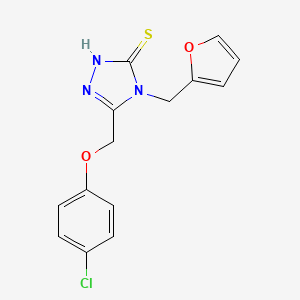
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2883973.png)
![4-[1-Methyl-1-(1H-pyrazol-3-yl)ethyl]phenol](/img/structure/B2883975.png)
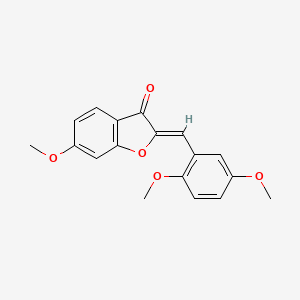
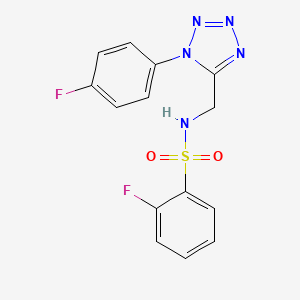
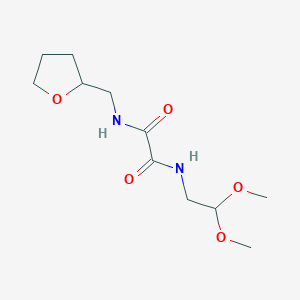
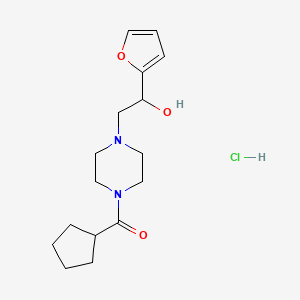
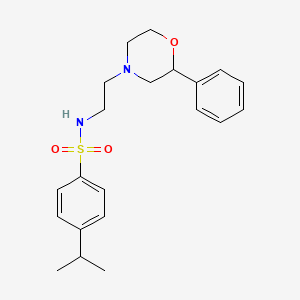
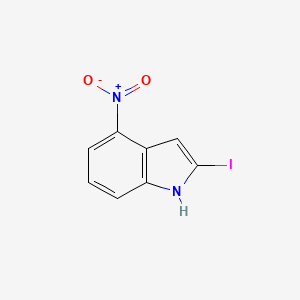
![N-cyclopentyl-3-[3-oxo-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-3,4-dihydroquinoxalin-2-yl]propanamide](/img/structure/B2883985.png)
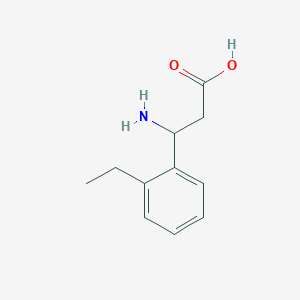
![Tert-butyl 4-[1-(2-methoxyphenyl)-2,5-dioxoazolidin-3-yl]piperazinecarboxylate](/img/structure/B2883990.png)
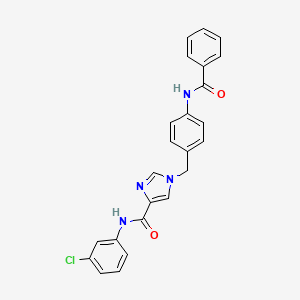
![N-(2-chlorobenzyl)-2-(5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2883992.png)
